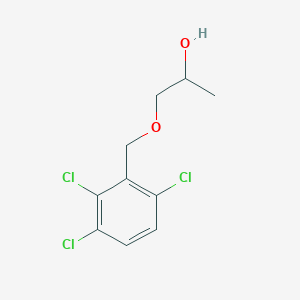
Tritac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.
Mécanisme D'action
Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.
Effets Biochimiques Et Physiologiques
Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.
Méthodes De Synthèse
Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.
Applications De Recherche Scientifique
Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.
Propriétés
Numéro CAS |
1861-44-5 |
|---|---|
Nom du produit |
Tritac |
Formule moléculaire |
C10H11Cl3O2 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
Clé InChI |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
SMILES canonique |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Autres numéros CAS |
1861-44-5 |
Solubilité |
2.71e-04 M |
Synonymes |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
Pression de vapeur |
1.00e-04 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



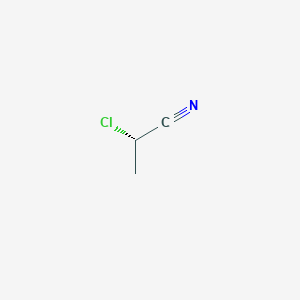
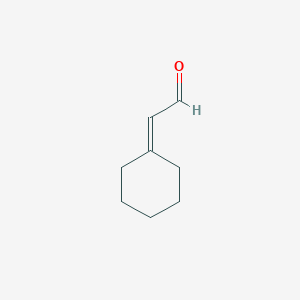
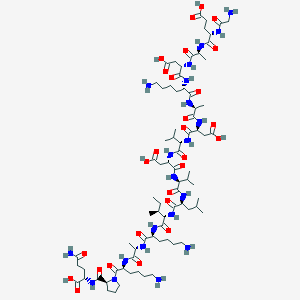
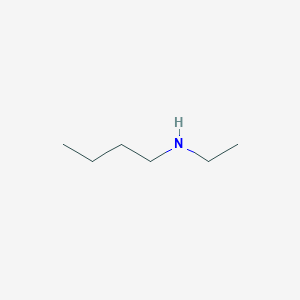
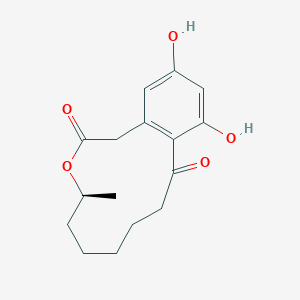
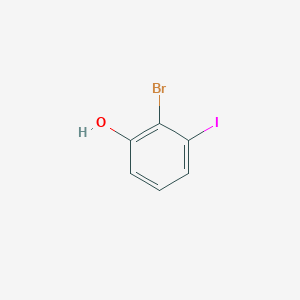
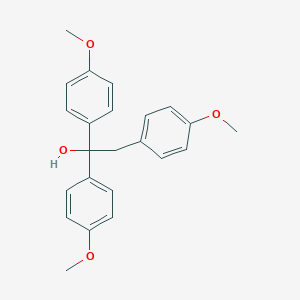
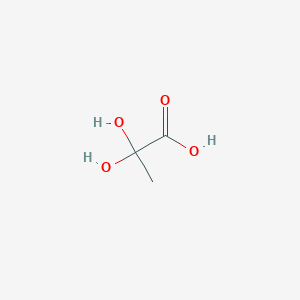
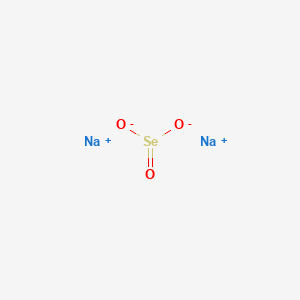
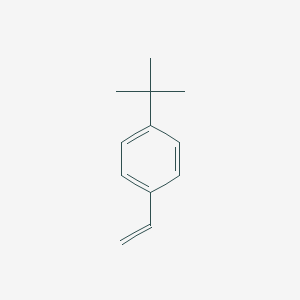
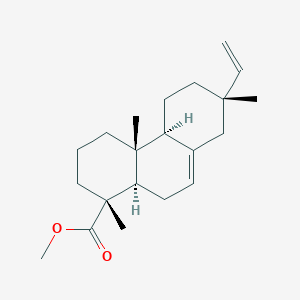
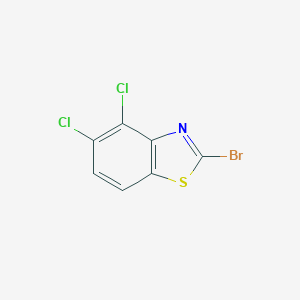

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)